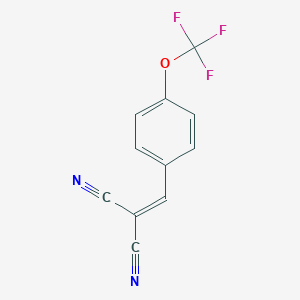
4-(Trifluoromethoxy)benzalmalononitrile
描述
4-(Trifluoromethoxy)benzalmalononitrile is an aromatic compound . It is a chemical compound with the molecular formula C11H5F3N2O. It is used for research purposes and is not intended for human or veterinary use.
Synthesis Analysis
The synthesis of 4-(Trifluoromethoxy)benzalmalononitrile involves various chemical reactions. One of the methods involves the reaction of tetrabutylammonium triphenyldifluorosilicate with 2,4-dinitro (trifluoromethoxy)benzene, in acetonitrile and under microwave irradiation, which generates a trifluoromethoxide anion . This anion is able to substitute activated bromides .
Molecular Structure Analysis
The molecular structure of 4-(Trifluoromethoxy)benzalmalononitrile is characterized by the presence of a trifluoromethoxy group attached to a benzene ring . The molecular formula is C11H5F3N2O and the molecular weight is 238.16g/mol.
Chemical Reactions Analysis
The trifluoromethoxy functional group in 4-(Trifluoromethoxy)benzalmalononitrile has distinctive properties such as good metabolic stability, appropriate lipophilicity, and special electrical properties . This group participates in various chemical reactions, including trifluoromethoxylation reactions .
作用机制
While the specific mechanism of action of 4-(Trifluoromethoxy)benzalmalononitrile is not mentioned in the search results, compounds containing the trifluoromethoxy group have been found to exhibit strong biological activity . For example, some trifluoromethoxy-containing proguanil derivatives have shown significant anti-cancer abilities .
安全和危害
4-(Trifluoromethoxy)benzalmalononitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is combustible and harmful if swallowed . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and using only outdoors or in a well-ventilated area .
未来方向
The trifluoromethoxy functional group has received increasing attention in recent years due to its distinctive properties . The development of new reagents and new strategies of direct trifluoromethoxylation are attracting the enthusiasm of many researchers . Thus, 4-(Trifluoromethoxy)benzalmalononitrile and other trifluoromethoxy compounds have a great potential for future research and applications in various fields.
属性
IUPAC Name |
2-[[4-(trifluoromethoxy)phenyl]methylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F3N2O/c12-11(13,14)17-10-3-1-8(2-4-10)5-9(6-15)7-16/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBSVBZEJVVQSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C#N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethoxy)benzalmalononitrile | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-amino-N-(2,4-difluorophenyl)-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B460743.png)
![3-amino-N-(3-chloro-4-fluorophenyl)-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B460744.png)
![3-amino-N-(4-methyl-1,3-oxazol-2-yl)-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B460745.png)
![N-(1-adamantyl)-3-amino-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B460747.png)
![3-amino-N-(2,4-difluorophenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B460748.png)
![3-amino-6-tert-butyl-N-(1,3-thiazol-2-yl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B460751.png)
![2-[[6-acetyl-3-cyano-4-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-2-yl]sulfanyl]-N-(3-cyanophenyl)acetamide](/img/structure/B460753.png)
![3-amino-N-(4-methoxybenzyl)-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B460754.png)
![6-Amino-N-[(4-methylphenyl)methyl]-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-5-carboxamide](/img/structure/B460755.png)
![3-amino-N-(4-methylphenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B460756.png)
![3-amino-N-(3-chloro-4-fluorophenyl)-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B460757.png)
![6-Amino-N-(4-bromo-2-methylphenyl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-5-carboxamide](/img/structure/B460758.png)
![6-acetyl-3-amino-N-(4-chloro-2-fluorophenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B460760.png)
![6-acetyl-3-amino-N-(3-fluorophenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B460761.png)